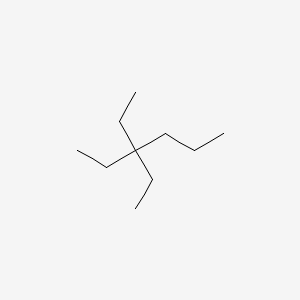
3,3-Diethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethylhexane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a hexane backbone with two ethyl groups attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Hexane: One common method to synthesize 3,3-Diethylhexane involves the alkylation of hexane with ethyl groups. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,3-diethylhexene, which can be synthesized from hexane through a series of reactions involving halogenation and dehydrohalogenation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used in the hydrogenation steps to achieve the desired product.
化学反应分析
Types of Reactions:
Oxidation: 3,3-Diethylhexane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can participate in reduction reactions under specific conditions, such as catalytic hydrogenation to remove any impurities.
Substitution: This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Chemistry: 3,3-Diethylhexane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties. It is also used in studies involving the thermodynamic properties of hydrocarbons.
Biology and Medicine: While this compound itself is not commonly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and pharmacological properties.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its stability and non-reactivity make it suitable for various applications in chemical manufacturing.
作用机制
As a saturated hydrocarbon, 3,3-Diethylhexane does not have specific biological targets or pathways. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds under the influence of catalysts or reagents.
相似化合物的比较
3,3-Dimethylhexane: Similar in structure but with methyl groups instead of ethyl groups.
3-Ethylhexane: Contains only one ethyl group attached to the third carbon atom.
Hexane: The parent compound without any branching.
Uniqueness: 3,3-Diethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties such as boiling point, melting point, and reactivity. The presence of two ethyl groups on the same carbon atom creates steric hindrance, influencing its behavior in chemical reactions compared to its linear or less branched counterparts.
属性
CAS 编号 |
17302-02-2 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
3,3-diethylhexane |
InChI |
InChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChI 键 |
WWNGLKDLYKNGGT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


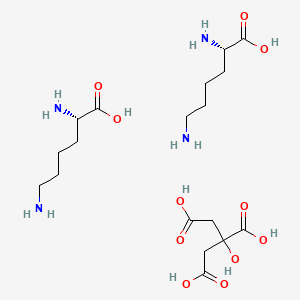

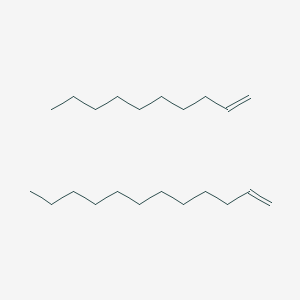
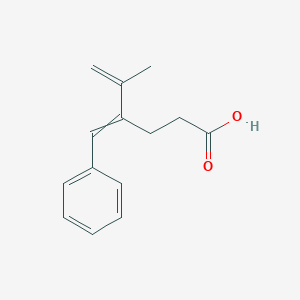
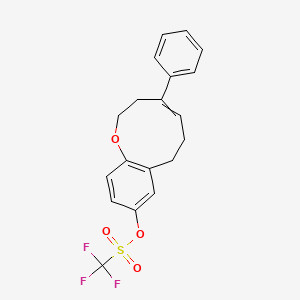
![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)
![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)

![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
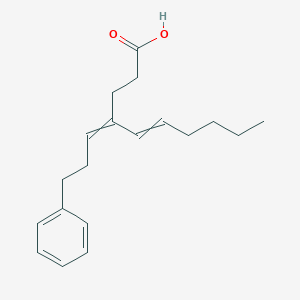


![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
